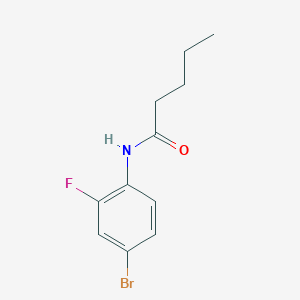

N-(4-bromo-2-fluorophenyl)pentanamide

説明

N-(4-Bromo-2-fluorophenyl)pentanamide is a synthetic amide derivative featuring a pentanamide backbone substituted with a 4-bromo-2-fluorophenyl group. This compound belongs to a class of molecules where aromatic substituents modulate physicochemical and pharmacological properties. The bromo and fluoro substituents are electron-withdrawing groups (EWGs), influencing electronic distribution, solubility, and bioactivity compared to electron-donating groups like methoxy ().

特性

分子式 |

C11H13BrFNO |

|---|---|

分子量 |

274.13 g/mol |

IUPAC名 |

N-(4-bromo-2-fluorophenyl)pentanamide |

InChI |

InChI=1S/C11H13BrFNO/c1-2-3-4-11(15)14-10-6-5-8(12)7-9(10)13/h5-7H,2-4H2,1H3,(H,14,15) |

InChIキー |

RPBOMRZSTXGSNK-UHFFFAOYSA-N |

SMILES |

CCCCC(=O)NC1=C(C=C(C=C1)Br)F |

正規SMILES |

CCCCC(=O)NC1=C(C=C(C=C1)Br)F |

製品の起源 |

United States |

類似化合物との比較

Structural and Physicochemical Properties

Key Analog: N-(4-Methoxyphenyl)pentanamide

- Substituent Effects : The methoxy group (electron-donating) enhances solubility and polar surface area (TPSA = 46.1 Ų) compared to bromo/fluoro substituents ().

- LogP : N-(4-methoxyphenyl)pentanamide has a logP of 2.85, indicating moderate lipophilicity. Bromo and fluoro groups in N-(4-bromo-2-fluorophenyl)pentanamide are expected to increase logP (~3.5–4.0), favoring membrane permeability but risking poor aqueous solubility ().

- Molecular Weight : The methoxy derivative (MW = 221.3 g/mol) adheres to Lipinski’s rules. Adding bromo (79.9 g/mol) and fluoro (19.0 g/mol) increases MW to ~310.2 g/mol, still within acceptable limits ().

Other Analogs :

- N-(4-(Thiophen-3-yl)phenyl)pentanamide derivatives (): Piperazine and aromatic substituents (e.g., cyanophenyl, trifluoromethylphenyl) enhance dopamine D3 receptor selectivity. Bromo/fluoro groups may similarly modulate target affinity.

- Dipeptide-sulphonamide pentanamides (): Anti-ulcer activity via Helicobacter pylori receptor binding highlights the amide backbone’s role in bioactivity.

Pharmacokinetic and Drug-Likeness Profiles

N-(4-Methoxyphenyl)pentanamide ():

- GI Absorption : High (SwissADME prediction).

- BBB Penetration : Predicted to cross the blood-brain barrier (TPSA < 70 Ų).

- CYP Inhibition : Predicted CYP2D6 inhibitor, similar to albendazole.

Expected Profile for N-(4-Bromo-2-fluorophenyl)pentanamide :

Anthelmintic Activity :

- N-(4-Methoxyphenyl)pentanamide shows time- and concentration-dependent activity against Toxocara canis, comparable to albendazole but with lower cytotoxicity ().

- Bromo/fluoro substituents may enhance binding to parasitic tubulin (similar to albendazole’s mechanism) but require empirical validation ().

Cytotoxicity :

- N-(4-Methoxyphenyl)pentanamide exhibits minimal toxicity to human (HaCaT) and animal (Vero) cells (cell viability >90% vs. albendazole’s 30–50% reduction) ().

Data Tables

Table 1: Physicochemical Properties of Pentanamide Derivatives

| Compound | MW (g/mol) | logP | TPSA (Ų) | GI Absorption | BBB Penetration |

|---|---|---|---|---|---|

| N-(4-Methoxyphenyl)pentanamide | 221.3 | 2.85 | 46.1 | High | Yes |

| N-(4-Bromo-2-fluorophenyl)pentanamide* | 310.2 | ~3.8 | ~49.5 | Moderate | Likely |

| Albendazole | 265.3 | 3.02 | 75.9 | High | No |

*Predicted values based on structural analogs ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。